

Technical Support Center: Mitigating Off-Target Effects of Ozanimod In Vitro

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Compound of Interest

Compound Name: Ozanimod

Cat. No.: B609803

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Welcome to the technical support center for researchers utilizing **ozanimod** in vitro. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of **ozanimod**?

Ozanimod is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).^{[1][2]} It has minimal or no significant activity on S1P2, S1P3, and S1P4 receptors at therapeutic concentrations.^[1] The interaction of **ozanimod** with S1P1 receptors leads to their internalization, which blocks the egress of lymphocytes from lymph nodes.^[2]

Q2: What are the known off-target effects of **ozanimod** that I should be aware of in my in vitro experiments?

The primary off-target effect to consider is the inhibition of monoamine oxidase-B (MAO-B) by its major active metabolites, CC112273 and CC1084037. Additionally, while **ozanimod** is selective for S1P1 and S1P5, high concentrations in vitro might lead to interactions with other cellular components. Due to its on-target effect on S1P1 receptors, which are also present on cardiomyocytes, **ozanimod** can induce a transient decrease in heart rate (bradycardia). While

this is primarily a clinical observation, it is a crucial consideration when working with in vitro cardiac models.

Q3: How can I be sure the observed effect in my cell-based assay is due to S1P1 or S1P5 modulation and not an off-target effect?

To confirm that the observed cellular phenotype is mediated by the intended targets, several control experiments are recommended:

- **Use of Knockout Cell Lines:** The most definitive control is to use cell lines where the S1P1 and/or S1P5 genes have been knocked out using CRISPR/Cas9 technology. If the effect of **ozanimod** is absent in these knockout cells compared to the wild-type parental line, it strongly suggests the effect is on-target.
- **Pharmacological Inhibition:** Utilize selective antagonists for S1P1 or S1P5 in co-treatment with **ozanimod**. If the antagonist blocks the effect of **ozanimod**, it provides evidence for on-target activity.
- **Dose-Response Analysis:** A clear dose-dependent effect that aligns with the known potency of **ozanimod** for S1P1 and S1P5 can also indicate on-target activity.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed, Potentially Unrelated to S1P1/5 Signaling

Possible Cause: This could be due to the off-target inhibition of MAO-B by **ozanimod**'s metabolites, especially in long-term experiments where the parent compound may be metabolized by the cells.

Troubleshooting Steps:

- **Assess MAO-B Inhibition:** Perform an in vitro MAO-B activity assay to determine if **ozanimod** or its metabolites are inhibiting this enzyme at the concentrations used in your experiment.
- **Use a Structurally Unrelated S1P1/5 Agonist:** Compare the phenotype induced by **ozanimod** with that of another selective S1P1/5 agonist with a different chemical structure. If both

compounds produce the same phenotype, it is more likely to be an on-target effect.

- Include a MAO-B Inhibitor Control: Treat your cells with a known selective MAO-B inhibitor (e.g., selegiline) to see if it replicates the unexpected phenotype.

Issue 2: Observing a Decrease in Beating Rate in Cardiomyocyte Cultures

Possible Cause: This is likely an on-target effect of **ozanimod**'s agonism on S1P1 receptors expressed on cardiomyocytes.

Troubleshooting Steps:

- Confirm S1P1 Expression: Verify the expression of S1P1 receptors in your cardiomyocyte cell model using techniques like qPCR or western blotting.
- Co-treatment with an S1P1 Antagonist: Use a selective S1P1 antagonist to see if it can block the **ozanimod**-induced decrease in beat rate.
- Dose Titration: Perform a dose-response experiment to characterize the concentration at which the effect on beat rate occurs and determine if it is within the expected range for S1P1 engagement.

Issue 3: Suspected Hepatotoxicity in Liver Cell Models

Possible Cause: While not a primary off-target effect, high concentrations of any compound can lead to cellular stress and toxicity.

Troubleshooting Steps:

- Perform Cell Viability Assays: Use standard assays like MTT, LDH, or live/dead staining to assess the cytotoxicity of **ozanimod** at the concentrations used in your experiments.
- Monitor Liver Enzyme Markers: In hepatocyte cultures, measure the levels of secreted liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium as indicators of liver cell damage.

- Compare with Known Hepatotoxins: Include a positive control for hepatotoxicity (e.g., acetaminophen) to validate your assay system.

Quantitative Data Summary

Parameter	Ozanimod	CC112273 (Metabolite)	CC1084037 (Metabolite)	Reference
S1P1 Binding Affinity (K _i , nM)	~0.1 - 0.4	N/A	N/A	[3]
S1P5 Binding Affinity (K _i , nM)	~2.6 - 11.1	N/A	N/A	[3][4]
S1P1 Functional Potency (EC ₅₀ , nM)	~0.02 - 0.44	~0.19	~0.12	[4][5]
S1P5 Functional Potency (EC ₅₀ , nM)	~5.9 - 11.1	~32.8	N/A	[4]
MAO-B Inhibition (IC ₅₀ , nM)	Not an inhibitor	5.72	58	[6]

Key Experimental Protocols

Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to assess the inhibition of MAO-B by **ozanimod** or its metabolites.

Materials:

- Recombinant human MAO-B enzyme
- MAO-B substrate (e.g., tyramine)
- Horseradish peroxidase (HRP)

- Fluorometric probe (e.g., Amplex Red)
- MAO-B assay buffer
- Test compounds (**ozanimod**, metabolites) and control inhibitor (e.g., selegiline)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the test compound and control inhibitor in DMSO.
 - Prepare working solutions of the MAO-B enzyme, substrate, HRP, and fluorometric probe in MAO-B assay buffer.
- Assay Reaction:
 - Add the test compound or control to the wells of the 96-well plate.
 - Add the MAO-B enzyme solution to each well and incubate to allow for inhibitor binding.
 - Initiate the reaction by adding the substrate/HRP/probe mixture.
- Measurement:
 - Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Calculate the rate of reaction for each well.
 - Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Protocol 2: In Vitro Cardiomyocyte Beating Rate Assay

This protocol outlines a method to assess the effect of **ozanimod** on the beating rate of cultured cardiomyocytes.

Materials:

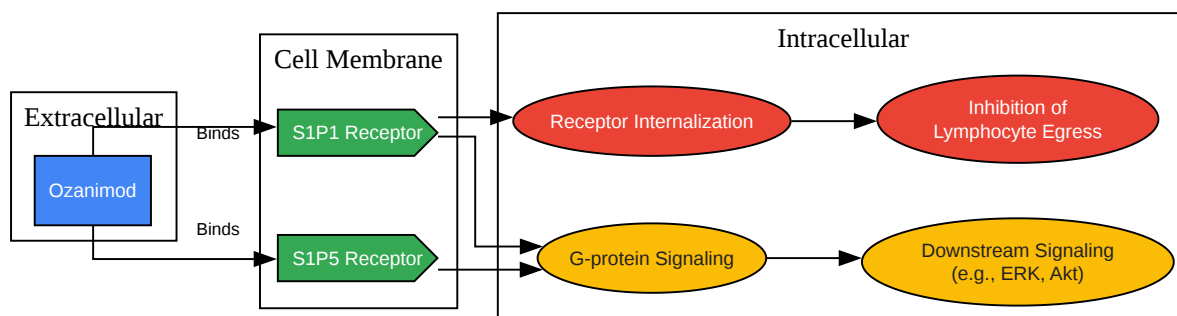
- Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
- Cardiomyocyte culture medium
- Test compound (**ozanimod**)
- Vehicle control (e.g., DMSO)
- Automated microscopy system with environmental control and video capture capabilities or a dedicated cardiomyocyte analysis platform.

Procedure:

- Cell Culture:
 - Plate hiPSC-CMs in a suitable multi-well plate and culture until a synchronously beating monolayer is formed.
- Compound Treatment:
 - Prepare serial dilutions of **ozanimod** in culture medium.
 - Replace the medium in the wells with the compound-containing medium or vehicle control.
- Data Acquisition:
 - Acquire videos of the beating cardiomyocytes at baseline and at various time points after compound addition.
- Data Analysis:

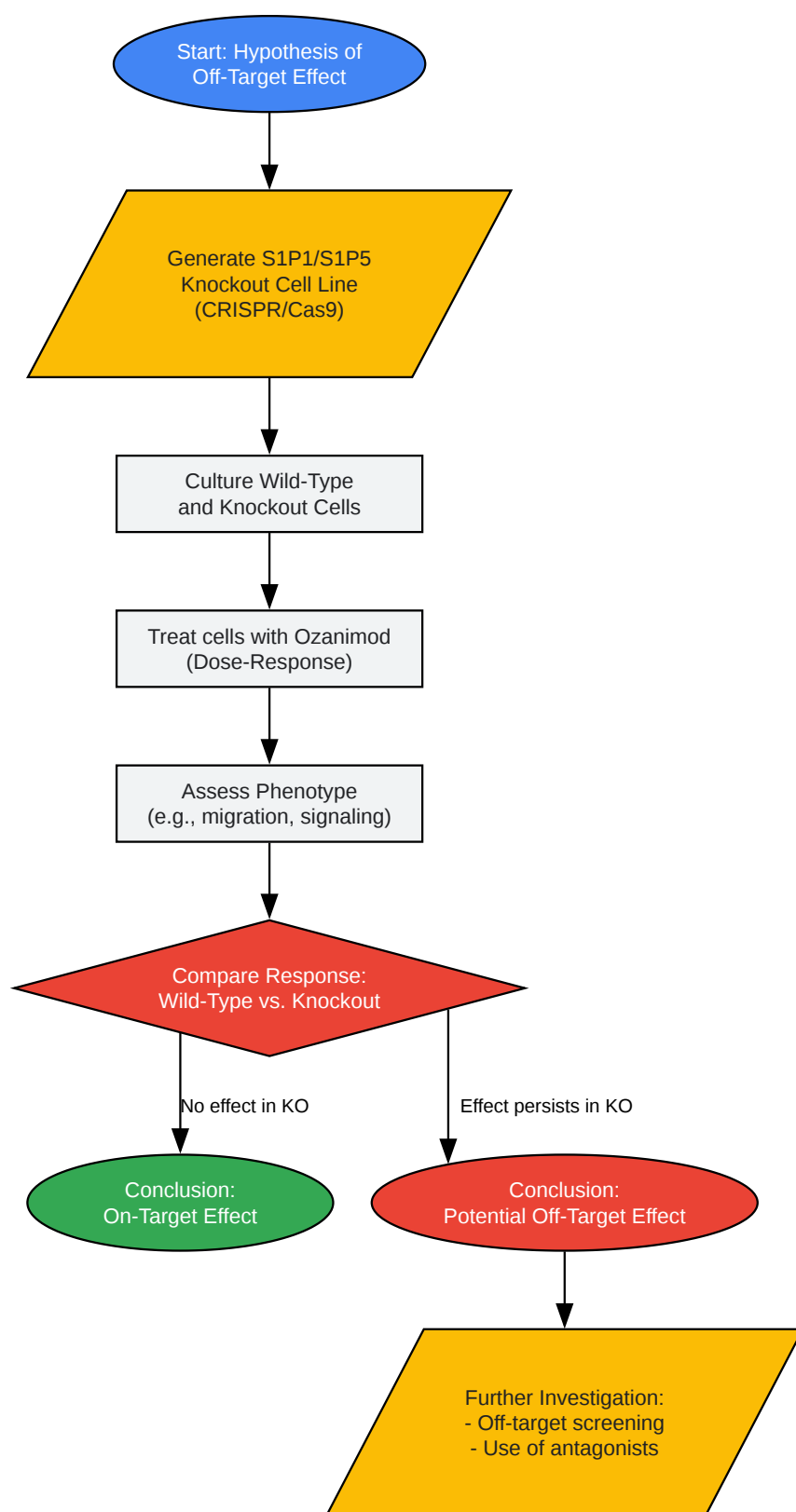
- Use appropriate software to analyze the videos and determine the beat rate, amplitude, and regularity of contractions.
- Compare the parameters of **ozanimod**-treated cells to the vehicle-treated controls.

Visualizations



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Caption: **Ozanimod** signaling pathway.



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Caption: Workflow for differentiating on- and off-target effects.

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